Codeinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-12,17H,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYVYLMBEZUESM-CMKMFDCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196909 | |
| Record name | Codeinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-13-0 | |
| Record name | Codeinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Codeinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CODEINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22B5AW0ANN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways and Enzymatic Transformations of Codeinone
Role of Codeinone within Papaver somniferum Morphine Biosynthesis Pathways
Within the intricate biosynthetic network of the opium poppy, this compound serves as a key intermediate in the conversion of thebaine to codeine and subsequently to morphine.
Precursor Relationship with Thebaine and Neopinone (B3269370)
The biosynthesis of morphinan (B1239233) alkaloids in Papaver somniferum initiates with the transformation of (S)-reticuline. mdpi.com A significant intermediate downstream of this step is thebaine. mdpi.comwikipedia.org The predominant route leading to morphine involves the O-demethylation of thebaine at the 6-position, a reaction catalyzed by the enzyme thebaine 6-O-demethylase (T6ODM), which results in the formation of neopinone. acs.orgresearchgate.netnih.gov Subsequently, neopinone undergoes isomerization to yield this compound. acs.orgresearchgate.netnih.gov While this isomerization can occur non-enzymatically in an aqueous environment, the enzyme neopinone isomerase (NISO) significantly accelerates this conversion within the plant. acs.orgresearchgate.netnih.govebi.ac.uk The enzymatic action of NISO is vital for directing the metabolic flow towards this compound, thereby promoting the downstream synthesis of codeine and morphine and limiting the formation of the isomeric byproduct, neopine (B1233045). researchgate.netebi.ac.uk
Neopinone Isomerase (NISO) Activity and Catalytic Mechanism in this compound Formation
Neopinone isomerase (NISO) is instrumental in the morphine biosynthetic pathway, catalyzing the isomerization of neopinone to this compound. researchgate.netebi.ac.uk This reaction was historically presumed to be spontaneous. acs.orgresearchgate.netebi.ac.uk However, the identification and characterization of NISO demonstrated its enzymatic role in this crucial isomerization step, ensuring an effective flux towards this compound. researchgate.netebi.ac.uk NISO is classified as a member of the pathogenesis-related 10 (PR10) protein family. researchgate.net Its catalytic activity facilitates the equilibrium shift from neopinone towards this compound, making this compound readily available as a substrate for this compound reductase (COR). researchgate.net In the absence of NISO, the spontaneous isomerization of neopinone can lead to the production of neopine, a structural isomer of codeine, particularly when neopinone is reduced by COR. researchgate.netebi.ac.uk Studies involving engineered microbial systems for opiate production have shown that the inclusion of NISO dramatically improves the yield of desired products (codeine and morphine) by reducing the accumulation of neopine and neomorphine. researchgate.netebi.ac.uk
This compound Reductase (COR) Activity and Stereoselective Reduction to Codeine
This compound reductase (COR) catalyzes the reaction immediately preceding the final step of morphine biosynthesis in the major pathway: the reversible reduction of this compound to codeine, utilizing NADPH as a cofactor. researchgate.netgoogle.comnih.govidexlab.comuniprot.org This enzymatic reduction is highly stereoselective, specifically targeting the C6 oxo group of this compound to produce codeine with the characteristic 6α-hydroxyl configuration. idexlab.com COR is also capable of reducing morphinone (B1233378) to morphine in a parallel biosynthetic route. researchgate.netnih.govidexlab.com While its primary physiological function is the reduction of this compound to codeine, COR can also catalyze the irreversible reduction of neopinone to neopine. researchgate.netnih.govidexlab.com Nevertheless, the efficient conversion of neopinone to this compound by NISO in Papaver somniferum limits the availability of neopinone for reduction by COR, thereby minimizing the formation of neopine in planta. researchgate.netresearchgate.net
COR exhibits optimal activity for the reduction of this compound at a pH of approximately 6.8, while the reverse reaction, the oxidation of codeine to this compound, is favored at a more alkaline pH of around 9.1. idexlab.comuniprot.org The enzyme is a monomeric protein with an approximate molecular weight of 35 kDa. idexlab.com Research on various COR isoforms has identified specific amino acid residues that influence the enzyme's stability, catalytic efficiency, and the selectivity of its products. nih.gov Reported apparent Km values for this compound and NADPH in the forward reaction are approximately 23 μM and 168 μM, respectively. idexlab.com
Intermediates and Metabolic Branch Points Involving this compound in Alkaloid Metabolism
This compound is a central intermediate in the biosynthetic sequence that converts thebaine into codeine and subsequently into morphine. mdpi.comresearchgate.netresearchgate.net The primary biosynthetic route follows the order: Thebaine → Neopinone → this compound → Codeine → Morphine. researchgate.netnih.govresearchgate.netwikipedia.org
However, the alkaloid biosynthetic pathway in Papaver somniferum is characterized by branching. A secondary, less prominent route to morphine also exists, proceeding through oripavine and morphinone. mdpi.comresearchgate.net In this alternative pathway, thebaine is converted to oripavine, which is then transformed into neomorphinone. researchgate.net Neomorphinone is isomerized to morphinone by NISO, and morphinone is subsequently reduced to morphine by COR. researchgate.netresearchgate.net
This compound's position represents a metabolic branch point because its precursor, neopinone, can be reduced by COR to form neopine, an undesirable side product. researchgate.netnih.govresearchgate.net The efficient enzymatic isomerization of neopinone to this compound by NISO is therefore crucial for channeling metabolic flux towards the production of the desired morphinan alkaloids, codeine and morphine, while limiting the formation of neopine and neomorphine. researchgate.netebi.ac.ukresearchgate.net
The primary metabolic fate of this compound is its reduction to codeine catalyzed by COR. Codeine is then O-demethylated by codeine O-demethylase (CODM) to produce morphine, which is the major end-product in this branch of the pathway. mdpi.comresearchgate.netnih.gov
Enzymology and Structural Biology of this compound-Converting Enzymes
Enzymes that directly interact with this compound, particularly this compound reductase (COR), have been the subject of extensive enzymological and structural investigations aimed at elucidating their catalytic mechanisms and substrate specificities.
X-ray Crystallographic Analysis of this compound Reductase Structure
X-ray crystallography has provided significant insights into the three-dimensional structure of this compound reductase (COR). The crystal structure of apo-COR, determined at a resolution of 2.4 Å, confirms that COR is a member of the aldo-keto reductase (AKR) superfamily of enzymes. ebi.ac.ukrcsb.orgresearchgate.netnih.gov Comparative structural analyses of COR with related plant AKRs and other homologous enzymes have revealed a unique conformation in the β1α1 loop situated adjacent to the binding pocket for benzylisoquinoline alkaloids (BIAs). ebi.ac.ukrcsb.orgresearchgate.netnih.gov The close proximity of this loop to highly conserved active-site residues and the NADP(H) cofactor binding site suggests its involvement in the recognition and binding of substrates. ebi.ac.ukrcsb.orgresearchgate.netnih.gov
The determined structure provides a molecular basis for understanding how COR recognizes and interacts with its substrates, including this compound. ebi.ac.ukrcsb.orgnih.gov Site-directed mutagenesis experiments guided by the structural data have pinpointed specific residues, such as Met-28 and His-120, that influence the catalytic activity of COR towards both its major substrate, this compound, and the minor substrate, neopinone. rcsb.orgnih.gov These studies are crucial for deciphering the molecular determinants of substrate specificity and the catalytic mechanism of COR. ebi.ac.ukrcsb.orgnih.gov The structure of COR shares similarities with that of chalcone (B49325) reductase (CHR), and the CHR structure has been utilized as a template for homology modeling of COR. nih.gov
The following table summarizes key properties of this compound Reductase based on available research:
| Property | Value/Description | Source |
| Enzyme Class | Aldo-keto reductase (AKR), EC 1.1.1.247 | ebi.ac.ukuniprot.orgrcsb.org |
| Substrates (Reductive) | This compound (major), Morphinone, Neopinone (irreversible), Hydrocodone, Hydromorphone | researchgate.netnih.govidexlab.comuniprot.org |
| Substrates (Oxidative) | Codeine, Morphine, Dihydrocodeine | idexlab.comuniprot.org |
| Cofactor | NADPH (reduction), NADP+ (oxidation) | researchgate.netgoogle.comidexlab.comuniprot.org |
| Physiological Reaction | Reduction of this compound to Codeine | google.comidexlab.comuniprot.org |
| pH Optimum (Reduction) | 6.8 - 7.0 | idexlab.comuniprot.org |
| pH Optimum (Oxidation) | 9.0 - 9.1 | idexlab.comuniprot.org |
| Molecular Weight | ~35 kDa (monomer) | idexlab.com |
| Km (this compound) | ~23 μM | idexlab.com |
| Km (NADPH) | ~168 μM | idexlab.com |
| Structure Resolution | 2.4 Å (apo-COR) | ebi.ac.ukrcsb.orgresearchgate.netnih.gov |
| PDB ID | 7MBF (this compound reductase isoform 1.3 Apo form) | rcsb.org |
Site-Directed Mutagenesis Studies of this compound Reductase for Substrate Recognition and Catalysis
This compound reductase (COR) is an aldo-keto reductase (AKR) that catalyzes the NADPH-dependent reduction of this compound to codeine. nih.govebi.ac.uk It also reduces neopinone to neopine irreversibly. ebi.ac.ukresearchgate.net Structural studies of COR have provided insights into its substrate recognition and catalysis. The crystal structure of apo-COR revealed a novel conformation in the β1α1 loop adjacent to the benzylisoquinoline alkaloid (BIA)-binding pocket. nih.govebi.ac.ukiucr.org This loop's proximity to conserved active-site residues and the NADPH cofactor suggests its importance in BIA recognition. ebi.ac.ukiucr.org
Site-directed mutagenesis studies have been used to investigate the roles of specific residues in COR activity. Substitutions at residues like Met-28 and His-120 have been shown to alter AKR activity for both this compound and neopinone substrates, providing a framework for understanding the molecular basis of substrate recognition. nih.govebi.ac.uk These studies also contribute to understanding structure-function relationships in related AKRs involved in BIA biosynthesis. ebi.ac.ukiucr.org
Kinetic Characterization of this compound Reductase Variants and Isoforms (e.g., Michaelis-Menten Kinetics)
Kinetic characterization of COR variants and isoforms is crucial for understanding their catalytic efficiency and substrate specificity. COR catalyzes the reversible reduction of this compound to codeine and the irreversible reduction of neopinone to neopine. ebi.ac.ukresearchgate.net Different COR isoforms with varying stability, efficiency, and product selectivity have been identified in opium poppy. ebi.ac.ukresearchgate.net
Biochemical characterization and site-directed mutagenesis of native COR isoforms have identified residues (e.g., V25, K41, F129, W279) that influence protein stability, reaction velocity, and product selectivity. ebi.ac.ukresearchgate.net Kinetic analyses, often employing Michaelis-Menten kinetics, are used to determine parameters such as Km and kcat for different substrates and enzyme variants. qut.edu.aucore.ac.ukscispace.com Studies have reported Km values for COR with this compound as the substrate, with values varying among different Papaver species and COR variants. qut.edu.au For example, Km values for COR with this compound have been reported ranging from 6.1 µM to 22.5 µM for different Papaver COR variants. qut.edu.au
| COR Variant (Source) | Substrate | Km (µM) | Standard Error (µM) |
| Ps COR 1-2 (P. somniferum) | This compound | 6.1 | 3.5 |
| Po COR 1-1 (Papaver orientale) | This compound | 22.5 | 2.3 |
Note: Data compiled from search result qut.edu.au.
Improving COR performance through understanding these kinetic parameters and their structural basis is essential for optimizing opiate alkaloid production in engineered systems. ebi.ac.ukresearchgate.net
Morphine Dehydrogenase (MDH) and its Role in Codeine to this compound Oxidation in Microbial Systems
Morphine dehydrogenase (MDH) from Pseudomonas putida M10 is an enzyme that catalyzes the NADP+-dependent oxidation of morphine to morphinone and codeine to this compound. nih.govoup.comcam.ac.uknih.gov This enzyme plays a role in the microbial degradation of morphine alkaloids. oup.comcam.ac.uk MDH is specific for the C-6 hydroxy group of morphine and codeine. cam.ac.uknih.gov
Kinetic studies of MDH have suggested different mechanisms depending on the pH and the direction of the reaction. For codeine oxidation at pH 9.5, a non-Theorell-Chance sequential ordered mechanism was suggested. nih.gov At pH 6.5, in the presence of NADPH, MDH can catalyze the reduction of this compound to codeine. nih.gov Site-directed mutagenesis of residues corresponding to catalytically important residues in related enzymes (like Tyr-48, Lys-77, and Asp-43 in aldose reductase) resulted in substantial loss of MDH activity, supporting their role in catalysis. nih.gov MDH has been purified and characterized, found to be a monomer with a molecular weight of 32,000. nih.gov Km values for MDH have been determined for its substrates, including codeine. nih.gov
| Enzyme | Substrate | Km (mM) |
| Morphine Dehydrogenase (MDH) | Codeine | 0.044 |
| Morphine Dehydrogenase (MDH) | Morphine | 0.46 |
Note: Data compiled from search result nih.gov.
MDH's ability to oxidize codeine to this compound makes it relevant for microbial transformations involving these compounds. nih.govoup.com
Metabolic Engineering and Synthetic Biology Approaches Utilizing this compound Pathways
Metabolic engineering and synthetic biology approaches have been employed to reconstitute and manipulate the this compound biosynthetic pathway in heterologous hosts, aiming to produce valuable opiate alkaloids. nih.govd-nb.info
Heterologous Expression of this compound Biosynthetic Enzymes in Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli)
Heterologous expression of enzymes involved in the this compound pathway, including COR and enzymes upstream like T6ODM and NISO, has been explored in microbial hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli. wikipedia.orgacs.orgcam.ac.uknih.govd-nb.infowikipedia.orgnih.govplos.orgfrontiersin.orgfrontiersin.orggoogle.com
S. cerevisiae is often used as a host for expressing plant-derived enzymes, particularly membrane-bound proteins like cytochrome P450s, which are involved in BIA biosynthesis. d-nb.infofrontiersin.orgfrontiersin.org Yeast strains engineered to express enzymes from P. somniferum have demonstrated the capability to convert intermediates like thebaine to this compound, codeine, and morphine. nih.govplos.orggoogle.com However, the efficiency and specificity of these conversions can differ from those in the native plant, sometimes leading to the accumulation of byproducts like neopine due to COR's activity on neopinone. acs.orgresearchgate.netnih.govgoogle.com
E. coli is another common host for heterologous expression due to its rapid growth and ease of genetic manipulation. d-nb.infofrontiersin.org Functional expression of COR isoforms in E. coli has been achieved. acs.orgnih.gov While E. coli is well-suited for expressing many enzymes, expressing certain plant enzymes, like some P450s or berberine (B55584) bridge enzyme (BBE), can be challenging and may require specific optimization strategies or alternative hosts like yeast. d-nb.infofrontiersin.org Co-culture systems using both E. coli and S. cerevisiae have also been developed, where different parts of the biosynthetic pathway are distributed between the two organisms to leverage their respective advantages. d-nb.infofrontiersin.org
Strategies for Optimizing this compound Flux and Downstream Product Yields in Engineered Systems
Optimizing the flux through the this compound pathway and increasing the yield of downstream products like codeine and morphine in engineered microbial systems is a significant focus of research. researchgate.netnih.govwikipedia.orggoogle.com Several strategies have been investigated:
Enzyme Selection and Engineering: Utilizing COR isoforms with improved catalytic activity, stability, and product selectivity is crucial. ebi.ac.ukresearchgate.net Engineering enzymes through site-directed mutagenesis can also enhance their performance and guide pathway flux towards desired products. ebi.ac.ukresearchgate.net
Balancing Enzyme Expression: Titrating the expression levels of heterologous enzymes in the pathway can help optimize flux and minimize the accumulation of intermediates or byproducts. nih.govgoogle.com
Spatial Engineering/Compartmentalization: Separating enzymatic reaction steps, either through cellular compartmentalization within a single host or by distributing enzymes across different microbial strains in a co-culture, can improve yields and specificity. acs.orgacs.orgnih.govd-nb.info For instance, separating the conversion of thebaine to neopinone from the subsequent reduction steps catalyzed by COR has been shown to increase codeine yield. acs.orgacs.org
Enhancing Cosubstrate Supply: Ensuring sufficient availability of necessary cofactors, such as NADPH for COR, can improve enzyme activity and pathway efficiency. nih.govgoogle.com
Optimization of Reaction Conditions: Adjusting parameters like pH, temperature, and reaction time can influence enzyme activity and the equilibrium between intermediates like neopinone and this compound, thereby impacting final product yields. acs.org
These strategies aim to overcome bottlenecks in the heterologous pathway and redirect metabolic flux to maximize the production of target alkaloids like codeine and morphine. researchgate.netnih.govwikipedia.orggoogle.com For example, using a cell compartmentalization strategy with delayed COR addition resulted in a significantly higher codeine yield compared to systems where all enzymes were in the same cell. acs.orgacs.org The introduction of NISO in engineered systems has also been shown to increase the yield and specificity of codeine production by catalyzing the conversion of neopinone to this compound. acs.orgacs.org
Transgenic Plant Studies Involving this compound Reductase Overexpression to Modulate Alkaloid Accumulation
Genetic engineering of opium poppy (Papaver somniferum) and other Papaver species has been explored to modulate the accumulation of alkaloids, including those in the this compound pathway. Overexpression of this compound reductase (COR) in transgenic P. somniferum has been shown to increase the production of morphinan alkaloids, including morphine and codeine. nih.govannualreviews.orgresearchgate.net Studies have reported significant increases in total alkaloid content and specific alkaloids like morphine in transgenic plants overexpressing COR. researchgate.net For example, overexpression of COR resulted in an increase in alkaloid accumulation by more than 28% compared to control plants, with morphine increasing by about 22%. researchgate.net Another study reported a 30% increase in morphinan alkaloid content on a dry weight basis in transgenic plants overexpressing COR.
Overexpression of the CodR gene in transgenic hairy root cultures of Papaver bracteatum, a species with high thebaine content but lower codeine and morphine, led to a significant increase in codeine (11-fold) and the detection of a novel morphine peak. researchgate.net This demonstrates that manipulating COR expression can redirect metabolic flux within the plant to alter the profile of accumulated alkaloids. Conversely, silencing of COR using RNA interference (RNAi) in P. somniferum resulted in the accumulation of upstream intermediates like (S)-reticuline and a decrease in downstream products such as morphine and codeine. nih.gov These transgenic plant studies highlight the critical role of COR in controlling the flow of metabolites in the morphine biosynthetic pathway and its potential as a target for metabolic engineering to alter alkaloid production profiles. researchgate.netresearchgate.netnih.gov
Chemical Synthesis and Derivatization of Codeinone
General Strategies for the Chemical Synthesis of Codeinone
This compound can be synthesized from codeine through oxidation. google.com One method involves the oxidation of codeine with a ketone in the presence of an aluminum alkoxide, such as aluminum tertiary-butoxide. This process can be carried out in a solvent like toluene. google.com Another approach involves the oxidation of codeine-6-methyl ether with MnO₂, although this method requires large quantities of MnO₂ for industrial scale. clockss.org
This compound can also be obtained from dihydrothebainone (B1240107) through a series of steps including bromination, dehydrobromination to form the 4,5-oxide bridge, ketalization, and acid-catalyzed elimination. nih.gov The action of potassium tert-butoxide on the resulting 7-bromodihydrothis compound dimethyl ketal can yield this compound dimethyl ketal. nih.gov
Furthermore, formal total synthesis of ent-codeinone has been achieved from β-bromoethylbenzene through a sequence involving enzymatic dihydroxylation, Heck reaction, aldol (B89426) condensation, and 1,6-conjugate addition. cdnsciencepub.com
Directed Chemical Modifications and Analog Design
Directed chemical modifications of this compound, particularly at the C14 position, are significant for designing analogs with altered properties.
14-Hydroxylation Chemistry: Catalytic Direct Autoxidation of this compound to 14-Hydroxythis compound
Introducing a hydroxyl group at the C14 position of the morphinan (B1239233) structure can enhance pharmacological properties. acs.org While 14-hydroxythis compound is commonly synthesized by the peracid oxidation of thebaine, a less abundant alkaloid, direct conversion from this compound is desirable due to codeine's greater availability. acs.orgacs.org
An efficient method for the direct 14-hydroxylation of this compound involves catalytic air oxidation in an aqueous solution. acs.orgacs.orgnih.gov Simple manganese and copper salts, including MnSO₄, KMnO₄, and CuSO₄, have been identified as effective catalysts for this transformation. acs.orgnih.gov The reaction requires an appropriate reducing agent, such as sodium thiosulfate, which is thought to reduce a detrimental peroxide intermediate. acs.orgacs.orgnih.gov This catalytic direct autoxidation allows the use of codeine as a starting material for 14-hydroxylated opiates without needing a thebaine intermediate. acs.orgacs.orgnih.gov The reaction is typically completed within a few hours at moderate temperatures in the presence of sufficient oxygen. acs.org Manganese reagents with different valencies, like Mn(OAc)₃, MnO₂, and Mn₂(CO)₁₀, can also be effective catalysts, potentially converting to the same catalytic species, such as Mn(III), under the reaction conditions. acs.org The mechanism may involve the initial coordination of Mn(III) with the this compound dienol under slightly basic conditions. acs.org
Synthesis of 14-Substituted this compound Derivatives (e.g., 14-nitro-, 14-amino-, 14-hydroxyamino-codeinones)
The synthesis of 14-substituted this compound derivatives involves various reaction strategies.
14-Nitrothis compound: 14-nitrothis compound can be synthesized by the nitration of thebaine using reagents such as tetranitromethane or dinitrogen tetroxide. scribd.comgla.ac.uk
14-Hydroxyaminocodeinones: 14-(arylhydroxyamino)this compound derivatives can be synthesized via the Diels-Alder reaction of thebaine with nitrosobenzene (B162901) or substituted nitrosobenzenes, followed by acid hydrolysis of the resulting adducts. researchgate.netresearchgate.netnih.gov Thebaine can also react with 1-halo-1-nitrosocyclohexane or benzohydroxamic acid under oxidizing conditions to yield 14-(hydroxyamino)this compound. researchgate.netnih.gov Acid hydrolysis of Diels-Alder adducts of C-nitrosocarbonyl compounds with thebaine has also been shown to yield N-substituted 14β-hydroxyamino derivatives, with the outcome being highly dependent on reaction conditions. gla.ac.uk
Synthesis of Novel this compound and Indolinothis compound Derivatives
Research has explored the synthesis of novel this compound and indolinothis compound derivatives to expand the range of available compounds. rsc.orgdntb.gov.ualboro.ac.uk Iodination of thebaine, for instance, can lead to 7β-iodoneopinone dimethyl acetal, which serves as a starting material for synthesizing 9-substituted indolinothis compound derivatives. rsc.orgrsc.orgresearchgate.net These derivatives can carry various substituents at the 9α-position, including hydroxyl, methoxy, nitrosooxy, acetoxy, isocyano, azido, dimethylamino, cyano, and thiocyano groups. rsc.org The synthesis of new this compound and indolinothis compound derivatives has been a subject of doctoral research, highlighting the ongoing interest in this area. dntb.gov.ualboro.ac.uk
Preparation of Cinnamoyloxycodeinones and Related Structures
While the search results did not provide direct information on the preparation of cinnamoyloxycodeinones, related structures like 14-cinnamoyl amides have been synthesized starting from 14β-aminothis compound. whiterose.ac.uk Acylation of the 14β-amino group of 14-aminodihydrothis compound derivatives with acid chlorides has been reported. nih.gov Studies have also investigated the synthesis and receptor activity of 14β-[(p-nitrocinnamoyl)amino]this compound analogues. nih.govnih.gov
Photochemistry of this compound Derivatives for Investigative Applications
The photochemical properties of this compound derivatives have been explored for their potential application as investigative tools, particularly in the study of biological targets such as opiate receptors. Research in this area has focused on understanding the types of photochemical transformations that these compounds undergo and how these reactions can be leveraged for applications like photoaffinity labeling.
Early studies investigated the photoreactivity of this compound derivatives under specific irradiation conditions, such as exposure to light filtered through uranyl glass. These investigations suggested the operation of a benzodihydrofuran photorearrangement mechanism. osti.gov The observation of solvent incorporation into several photoproducts hinted at the potential utility of these this compound derivatives as photoaffinity labels. osti.gov
A significant area of research has been the development of potential photoaffinity labeling techniques for opiate receptors using this compound derivatives. acs.orgsemanticscholar.org Photoaffinity labeling is a method used to identify and characterize ligand binding sites on receptors or enzymes. This technique involves using a photoactivatable analog of a ligand that, upon irradiation with UV or visible light, generates a highly reactive species (such as a carbene or nitrene) that can form a covalent bond with amino acid residues in the vicinity of the binding site.
Studies involving the irradiation of 5-substituted codeinones with UV light at a wavelength of 366 nm have demonstrated the formation of corresponding 18β-substituted derivatives of 4,5α-epoxymethanomorphin-7-en-6-one. researchgate.net This type of photochemical transformation can lead to the formation of new chemical entities with altered properties. researchgate.net
Further research has indicated that both tritiated and non-radioactive opiate ligands exhibit sensitivity to light at this wavelength. researchgate.net When opiate receptors are irradiated in the presence of these photosensitive ligands, irreversible binding can occur. researchgate.net This irreversible binding is a crucial aspect of photoaffinity labeling, as it allows for the subsequent isolation and identification of the receptor or binding protein with the covalently attached label. This photosensitivity can therefore aid in the isolation of receptors and the development of specific photoaffinity labels for opiate binding sites. researchgate.net
While the primary focus for investigative applications lies in photoaffinity labeling, the photochemistry of related opioid alkaloids also provides insights into potential transformations. For instance, the photooxidation of thebaine, a related alkaloid, under acidic conditions has been shown to yield 14-hydroxythis compound via an endoperoxide intermediate. capes.gov.br Although this is a method for synthesizing 14-hydroxythis compound and not a direct photochemical reaction of this compound itself for investigative purposes, it highlights the diverse photochemical reactivity within the morphinan class of compounds.
The study of the photochemistry of this compound derivatives contributes to the broader understanding of alkaloid photochemistry, a field that encompasses various reactions including oxidation, reduction, dimerization, addition, hydrogen abstraction, dealkylation, epimerization, isomerization, and degradation. scripps.edu Understanding these photochemical pathways is essential for designing and utilizing this compound derivatives as effective tools in chemical biology and receptor research.
Molecular Mechanisms and Interactions of Codeinone and Its Analogs
In Vitro Receptor Binding and Ligand Affinity Studies
In vitro studies are crucial for characterizing the interaction profiles of compounds with opioid receptor subtypes. These studies provide insights into the affinity and selectivity of ligands for µ (MOR), δ (DOR), and κ (KOR) opioid receptors. nih.govfrontiersin.orgnih.govpainphysicianjournal.comwvu.edu
Studies on codeinone derivatives have explored their binding interactions with different opioid receptor subtypes. For instance, some this compound-related compounds, such as methoclocinnamox (B39840) (a this compound CCAM precursor), have shown mu agonistic activity and interact with all three opioid receptor subtypes, though the reversibility of binding can vary between subtypes. umich.eduresearchgate.net Another study investigating 14-methoxycodeine-6-O-sulfate (14-OMeC6SU), a novel codeine analog, and codeine-6-O-sulfate (C6SU), compared their opioid receptor binding affinity and selectivity to codeine and morphine. This study found that codeine itself showed poor affinity for MOR and no significant affinity for DOR and KOR in radioligand competition binding assays using rat and guinea pig brain membrane homogenates. mdpi.com In contrast, 14-OMeC6SU displayed significantly higher affinity for MOR compared to codeine and also showed affinity for DOR and KOR, albeit lower than for MOR. mdpi.com
Radioligand competition binding assays are a standard method for determining the affinity and selectivity of unlabeled compounds for a receptor. oncodesign-services.comgiffordbioscience.comperceptive.com This technique involves incubating varying concentrations of the test compound with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. oncodesign-services.comgiffordbioscience.com The degree to which the test compound inhibits the binding of the radioligand is measured, and this data is used to calculate the inhibition constant (IC50) and subsequently the equilibrium dissociation constant (Ki), which reflects the compound's affinity for the receptor. oncodesign-services.comgiffordbioscience.com Selectivity profiling involves performing these assays for different receptor subtypes to compare the compound's affinity across the panel. nih.govoncodesign-services.comgiffordbioscience.comperceptive.com Studies utilizing this method have provided data on the binding affinities of codeine and its analogs to opioid receptors. nih.govmdpi.com For example, experiments comparing 14-OMeC6SU, C6SU, and codeine utilized radioligand competition binding assays with selective radioligands for MOR, DOR, and KOR in rat and guinea pig brain membrane homogenates to determine their binding profiles. mdpi.com
Beyond simple binding affinity, G-protein activation assays, such as the [³⁵S]GTPγS binding assay, are used to assess the functional activity of compounds at G-protein-coupled receptors like opioid receptors. nih.govresearchgate.netresearchgate.netmdpi.com These assays measure the ability of a ligand to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-protein, which is indicative of receptor activation. nih.govmdpi.com This provides information on the compound's efficacy (the ability to produce a functional response) and potency (the concentration required to achieve a certain level of response). nih.govresearchgate.net Studies have employed [³⁵S]GTPγS binding assays to evaluate the agonist activity of codeine analogs and compare them to parent compounds like codeine. mdpi.comresearchgate.net For instance, in a study comparing 14-OMeC6SU, C6SU, and codeine, [³⁵S]GTPγS binding assays were conducted in rat and guinea pig brain tissues to measure their agonist potency and efficacy at opioid receptors. mdpi.com Codeine itself did not show significant agonist activity in these assays, failing to alter basal G-protein activity in the investigated samples. mdpi.com In contrast, 14-OMeC6SU showed strong agonist activity, with similar efficacy but varying potency depending on the tissue. mdpi.com
Here is a table summarizing representative data on opioid receptor binding affinities (Ki values) and G-protein activation (EC50 and Emax values) for codeine and selected analogs based on the search results. Please note that specific data for this compound's direct binding affinity and functional activity at opioid receptors were not prominently found in the immediate search results, which focused more on codeine and its other metabolites/analogs. However, the methodologies for studying such interactions are well-established and applied to related compounds.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Emax (% of control) | Tissue/Assay | Source |
| Codeine | MOR | Poor affinity | No significant activity | - | Rat/Guinea pig brain membranes, [³⁵S]GTPγS mdpi.com | mdpi.com |
| Codeine | DOR | No affinity | - | - | Rat/Guinea pig brain membranes, [³⁵S]GTPγS mdpi.com | mdpi.com |
| Codeine | KOR | No affinity | - | - | Rat/Guinea pig brain membranes, [³⁵S]GTPγS mdpi.com | mdpi.com |
| 14-OMeC6SU | MOR | Higher than codeine | Strong agonist activity | Similar to control | Rat/Guinea pig brain membranes, [³⁵S]GTPγS mdpi.com | mdpi.com |
| 14-OMeC6SU | DOR | 101-fold lower than MOR | - | - | Rat/Guinea pig brain membranes, [³⁵S]GTPγS mdpi.com | mdpi.com |
| 14-OMeC6SU | KOR | 72-fold lower than MOR | - | - | Rat/Guinea pig brain membranes, [³⁵S]GTPγS mdpi.com | mdpi.com |
| C6SU | MOR | Higher than codeine | Partial agonist activity | - | Rat brain/spinal cord, [³⁵S]GTPγS mdpi.com | mdpi.com |
| C6SU | DOR | Micromolar affinity | Failed to produce agonist effect | - | Rat/Guinea pig brain membranes, [³⁵S]GTPγS mdpi.com | mdpi.com |
| C6SU | KOR | No significant affinity | Failed to produce agonist effect | - | Rat/Guinea pig brain membranes, [³⁵S]GTPγS mdpi.com | mdpi.com |
Application of Radioligand Competition Binding Assays for Affinity and Selectivity Profiling
Molecular Reactivity and Cellular Interactions in Controlled Systems (Non-Clinical)
Beyond receptor binding, the chemical reactivity of this compound, particularly its α,β-unsaturated carbonyl structure, influences its interactions with endogenous biomolecules in non-clinical settings.
Molecular modeling techniques are employed to analyze the chemical reactivity and electron density distribution of compounds, providing theoretical insights into their potential interactions. mdpi.comanu.edu.auunifap.br These methods can help identify electrophilic or nucleophilic regions within a molecule that are susceptible to reaction. mdpi.commdpi.com Molecular modeling analyses of this compound have shown that it is more kinetically labile than its parent drug codeine and other metabolites. scialert.net The presence of electron-deficient regions on its molecular surface suggests that this compound can be subject to nucleophilic attack. scialert.net Calculations based on molecular mechanics, semi-empirical (PM3), and DFT (at B3LYP/6-31G* level) have indicated that this compound has a significantly smaller LUMO-HOMO energy difference compared to codeine, suggesting higher kinetic lability. scialert.net This higher reactivity implies that this compound can more readily interact with biomolecules. scialert.net
In vitro studies in controlled systems are used to experimentally investigate the interactions of this compound with endogenous biomolecules. A notable interaction involves the tripeptide glutathione (B108866) (GSH), a key cellular antioxidant. wvu.edunih.govmdpi.com this compound, due to its electrophilic nature, can react with nucleophiles like the sulfhydryl group of glutathione. wvu.edumdpi.com Studies have shown that this compound can cause depletion of glutathione. scialert.netnih.govmdpi.com This depletion is significant because glutathione plays a vital role in protecting cells against oxidative stress and detoxification. scialert.netmdpi.com In vitro experiments have demonstrated that this compound reacts non-enzymatically with glutathione under physiological conditions. nih.gov This reaction contributes to glutathione depletion, which can compromise the antioxidant status of the cell. scialert.net The ability of sulfhydryl compounds like glutathione to protect against the effects of this compound has also been investigated. nih.gov
Here is a summary of key findings regarding this compound's reactivity and interaction with glutathione:
| Interaction/Analysis | Finding | Method | Source |
| Kinetic lability | More kinetically labile than codeine and other metabolites. | Molecular modeling (DFT, PM3) | scialert.net |
| Electron density distribution | Presence of electron-deficient regions on the molecular surface. | Molecular modeling | scialert.net |
| Reactivity with nucleophiles | Subject to nucleophilic attack. | Molecular modeling | scialert.net |
| LUMO-HOMO energy difference | Significantly smaller for this compound compared to codeine. | DFT calculations | scialert.net |
| Interaction with glutathione | Reacts readily with glutathione, causing depletion. | Molecular modeling, In vitro studies | scialert.netnih.gov |
| Non-enzymatic reaction with glutathione | Reacts non-enzymatically with glutathione under physiological conditions. | In vitro studies | nih.gov |
| Effect of glutathione on this compound toxicity | Glutathione pretreatment increased survival rate in mice given this compound. | In vivo (mouse model) | nih.gov |
Investigation of Cellular Effects Induced by this compound at a Molecular Level
Research into the cellular effects of this compound has focused on its potential to induce programmed cell death, known as apoptosis, in various cell lines. Studies have specifically investigated key apoptotic markers such as DNA fragmentation and caspase activation.
This compound, an oxidative metabolite of codeine, has demonstrated the ability to induce internucleosomal DNA fragmentation in human promyelocytic leukemia cells (HL-60). researchgate.netresearchgate.netnih.govresearchmap.jpebi.ac.ukfda.govpopline.org This effect, a hallmark of apoptosis characterized by the breakdown of nuclear DNA into fragments, was observed in HL-60 cells but not in human squamous cell carcinoma cells (HSC-2). researchgate.netresearchgate.netnih.gov The induction of DNA fragmentation by this compound in HL-60 cells has been confirmed by agarose (B213101) gel electrophoresis and fluorometric determination methods. researchmap.jp this compound induced DNA fragmentation in a dose-dependent manner in HL-60 cells. researchmap.jp
In addition to DNA fragmentation, this compound has been shown to activate caspase-3 in both HL-60 and HSC-2 cell lines in a dose-dependent manner. researchgate.netresearchgate.netnih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for cleaving various cellular substrates, leading to the morphological changes associated with apoptosis. thermofisher.comnih.gov However, the extent of caspase-3 activation induced by this compound was reported to be significantly lower than that achieved by actinomycin (B1170597) D, a known apoptosis inducer used as a positive control. researchgate.netresearchgate.net
Further investigation into the caspase cascade revealed that this compound did not activate caspase-8 or caspase-9 in HL-60 or HSC-2 cells. researchgate.netresearchgate.netnih.gov Caspase-8 is typically associated with the extrinsic (death receptor) apoptotic pathway, while caspase-9 is involved in the intrinsic (mitochondrial) pathway. thermofisher.comnih.gov This suggests that this compound's mechanism of inducing cellular effects may not primarily involve these specific initiator caspases. However, another study indicated that this compound time-dependently activated caspase-3 and caspase-9, but not caspase-8, suggesting activation of the intrinsic apoptotic signaling pathway via mitochondria. nih.gov This study also demonstrated that this compound enhanced the expression of the pro-apoptotic protein Bax and reduced the expression of the anti-apoptotic protein Bcl-2, further supporting the involvement of the mitochondrial pathway. nih.gov this compound also stimulated the release of cytochrome c and cytochrome oxidase from mitochondria in HL-60 cells. researchmap.jpebi.ac.uk
While this compound induces some apoptosis-associated characteristics, such as DNA fragmentation in specific cell lines and caspase-3 activation, some findings suggest it may also induce non-apoptotic cell death, characterized by a lack of significant DNA fragmentation and caspase activation in certain contexts, such as previously reported in HL-60 cells. researchgate.net This non-apoptotic cell death induced by this compound in HL-60 cells was reported to be inhibited by N-acetyl-L-cysteine. researchgate.netebi.ac.uk
The cytotoxic activity of this compound has been observed in various human cancer cell lines, including human promyelocytic leukemia cells (HL-60), human oral squamous cell carcinoma (HSC-2), and human submandibular gland carcinoma cell (HSG). researchmap.jp The cytotoxic activity of this compound against HL-60 cells was found to be significantly higher than that of codeine. researchmap.jp
Summary of this compound's Effects on DNA Fragmentation and Caspase Activation in Select Cell Lines
| Cell Line | DNA Fragmentation | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation |
| HL-60 | Yes | Yes | No | No (Conflicting data) |
| HSC-2 | No | Yes | No | No |
Note: Conflicting data exists regarding Caspase-9 activation in HL-60 cells based on different studies. researchgate.netresearchgate.netnih.gov
These findings indicate that this compound can induce cellular effects, including DNA fragmentation and caspase activation, in a cell-type-specific manner. The molecular mechanisms underlying these effects appear to involve, at least in part, the activation of caspase-3 and potentially the intrinsic apoptotic pathway, although further research is needed to fully elucidate the complex cellular responses to this compound exposure.
Analytical Methodologies for Codeinone Research
Chromatographic Techniques for Separation, Detection, and Quantification of Codeinone
Chromatographic methods are widely used for the separation and analysis of complex mixtures containing this compound. These techniques allow for the isolation of this compound from other alkaloids and matrix components, facilitating its detection and quantification.
High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a frequently applied technique for the detection and separation of opium alkaloids, including this compound. nih.gov HPLC methods offer advantages in terms of sensitivity and selectivity for analyzing complex samples. Various HPLC approaches have been developed and validated for the analysis of this compound in different contexts.
For instance, a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method employing reversed-phase liquid chromatography with Tunable UV (TUV) and Photodiode Array (PDA) detection has been developed for the separation and determination of codeine phosphate (B84403) impurities, including this compound, in bilayer tablets. ingentaconnect.com This method utilized a C18 column and a gradient mode elution with a mixture of a component A and acetonitrile (B52724). Detection was performed at 245 nm. ingentaconnect.com The method demonstrated adequate separation of codeine phosphate and its impurities, proving its suitability for purity testing and stability analysis of the drug product. ingentaconnect.com
Another stability-indicating HPLC method has been reported for the simultaneous analysis of acetaminophen, codeine phosphate, sodium benzoate, and their potential degradation products, such as this compound, in elixirs, tablets, and capsules. fda.gov.tw
Reversed-phase HPLC has also been used to monitor the oxime formation of 6-oxo-morphinanes, including this compound, and to characterize the chromatographic properties of the resulting oxime isomers. ingentaconnect.comnih.gov Preparative HPLC on a C18 column has been employed for the isolation of this compound-glutathione adduct (CO-GSH) from biological samples. psu.edunih.gov
HPLC analysis has been utilized to monitor the degradation of this compound in cell extracts and the production of hydrocodone. asm.org In studies involving the biotransformation of codeine by Pseudomonas putida M10, HPLC analysis revealed the disappearance of this compound and the appearance of 14β-hydroxythis compound. oup.comoup.com
Table 1 summarizes some reported HPLC conditions used for this compound analysis and related compounds:
| Technique | Column | Mobile Phase | Detection | Application | Reference |
| UHPLC | Waters Acquity, BEH, C18, 2.1x100 mm, 1.7 μm | Mixture of component A and acetonitrile in a gradient mode | TUV and PDA (245 nm) | Separation and determination of codeine phosphate impurities, including this compound | ingentaconnect.com |
| RP-HPLC | C18 | 20mM sodium phosphate buffer, pH 3.5, containing 1mM sodium dodecyl sulfate/acetonitrile (38:21, v/v) | UV (214 nm) | Determination of CO-GSH and MO-GSH in bile | psu.edu |
| Preparative HPLC | C18 | 10 mM sodium phosphate buffer, pH 6.8/CH3CN, 1:1 (v/v) | Not specified | Isolation of this compound and morphinone (B1233378) from bile | nih.govebi.ac.uk |
| HPLC | Durasil C18, 250 mm × 4.6 mm I.D., 10 μm | Acetonitrile-phosphate buffer (pH 3.8 using acetic acid) (20:80) | PDA | Simultaneous quantitation of eight alkaloids in Papaver somniferum, including this compound | researchgate.net |
Gas Chromatography (GC) Approaches in this compound Research
Gas Chromatography (GC) is another chromatographic technique that has been applied in the analysis of opium alkaloids. nih.gov GC, often coupled with Mass Spectrometry (MS), is used for the determination of opium alkaloids and metabolites in various samples, including biological fluids. mdpi.com
While GC-MS is a sensitive technique, it may require a derivatization step for certain compounds to achieve optimal sensitivity. mdpi.com GC analysis has been used in the analysis of codeine, which can be obtained by reduction of this compound. google.com GC-MS has also been employed in the study of the phytochemical composition of Papaver somniferum extracts, identifying various alkaloids. biorxiv.org
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic and spectrometric techniques provide valuable information about the structure, mass, and functional groups of this compound.
Mass Spectrometry (MS) Techniques for this compound and its Metabolites/Derivatives
Mass Spectrometry (MS) is a powerful tool for the identification and structural elucidation of this compound and its related compounds. MS provides information about the molecular weight and fragmentation pattern of an analyte, aiding in its identification.
LC coupled with tandem mass spectrometry (LC–MS/MS) and LC hyphenated with time of flight mass spectrometry (LC–QToF-MS) are highly selective and sensitive techniques used for the determination of opium alkaloids and their metabolites in biological samples and plant extracts. mdpi.com High-resolution mass spectrometry (HR-MS) has been used in the identification of transformation products of codeine, including those potentially related to this compound. nih.gov
Fast-atom bombardment mass spectrometry (FAB-MS) has been used to characterize synthetic authentic this compound-glutathione adduct (CO-GSH) and to identify it in biological samples. psu.edunih.gov FAB-MS was also used in the structural elucidation of the 2-mercaptoethanol (B42355) (ME) adducts of this compound and morphinone isolated from guinea pig bile. nih.govebi.ac.uk
Mass spectrometric analysis has been used to confirm the structure of hydrocodone, a reduction product of this compound, by comparing its molecular ion and fragmentation pattern with authentic hydrocodone. asm.org Positive-ion FAB mass spectrometry has been employed to analyze codeine derivatives and metabolites, including 14β-hydroxycodeine, which can be formed from this compound derivatives. oup.comoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the detailed structural elucidation of organic compounds like this compound. NMR provides information about the arrangement of atoms within a molecule.
1H NMR spectroscopy has been used to assign the individual isomers of 6-oxo-morphinane oximes, including those derived from this compound, based on the chemical shift differences of specific protons. ingentaconnect.comnih.gov
Fourier-transform-NMR (FT-NMR) spectrometry, specifically at 500 MHz, was used in conjunction with fast-atom bombardment mass spectrometry for the unambiguous identification of the this compound-glutathione adduct (CO-GSH). psu.edunih.gov Two-dimensional 1H-13C chemical shift correlation maps have been used to characterize synthetic authentic CO-GSH. psu.edu
NMR spectroscopy at 400 MHz has been used for the structural elucidation of the 2-mercaptoethanol (ME) adducts of this compound and morphinone. nih.govebi.ac.uk 1H NMR analysis at 250 MHz has been used to confirm the structure of hydrocodone, a product of this compound degradation, by comparing its spectrum with that of authentic hydrocodone. asm.org 1H NMR spectroscopy at 400 MHz has also been used to identify 14β-hydroxycodeine, a metabolite potentially derived from this compound biotransformation. oup.comoup.com NMR has also been used to analyze this compound itself. google.com High-resolution NMR experiments (1D and 2D) have been used to unambiguously identify the chemical structures of codeine transformation products, including those related to this compound. nih.gov
Ultraviolet/Visible (UV/Vis) Spectrophotometry in this compound Analysis
Ultraviolet/Visible (UV/Vis) spectrophotometry can be used for the analysis of compounds that absorb light in the UV/Vis region. This compound exhibits a maximum absorbance at 231 nm. caymanchem.com
UV detection is commonly used in conjunction with HPLC for the analysis of opium alkaloids. nih.govmdpi.com HPLC methods for codeine and its impurities, including this compound, often utilize UV or PDA detection at specific wavelengths, such as 245 nm or 214 nm. ingentaconnect.compsu.edu UV spectra between 190 and 350 nm have been used to identify compounds separated by HPLC and TLC by comparison with authentic standards. oup.com
While UV-Vis spectrophotometry can be used for the quantitative determination of compounds like codeine, as demonstrated in studies analyzing codeine phosphate in pharmaceutical formulations, its direct application solely for this compound quantification would depend on the matrix complexity and the presence of other UV-absorbing compounds. researchgate.netresearchgate.net
Electrochemical Detection Methods Applicable to this compound Research
Electrochemical methods offer sensitivity and selectivity for the detection and quantification of electroactive species, including certain opioids. These techniques analyze the chemical reactivity of a system by measuring electron loss (oxidation) and gain (reduction) news-medical.net. This provides information on reaction kinetics, concentration, and chemical status news-medical.net. Electrochemical detection can be coupled with separation techniques like liquid chromatography and capillary electrophoresis for analyzing multiple components nih.gov. The use of modified electrodes, particularly with nanomaterials, can enhance conductivity, increase redox current, and improve sensitivity frontiersin.org.
While extensive literature exists on the electrochemical detection of codeine and other opiates nih.govipp.pt, direct electrochemical detection methods specifically for this compound in various matrices are also applicable in research. Codeine itself is electroactive and can be oxidized nih.gov. Given the structural similarity between codeine and this compound, electrochemical approaches are relevant for studying this compound. Research has explored the use of modified electrodes to improve the detection of electroactive compounds in complex samples frontiersin.orgmdpi.com. For instance, carbon-based electrodes offer a wider potential window favorable for many redox species nih.gov. The development of electrochemical sensors capable of on-site, rapid detection without extensive sample pre-processing highlights the potential for these methods in various analytical applications icmab.es.
Utilization of this compound as an Analytical Research Standard in Pharmaceutical and Academic Laboratories
This compound is widely utilized as an analytical reference standard in pharmaceutical and academic laboratories caymanchem.commnk.combioscience.co.ukcaymanchem.comnoramco.comsigmaaldrich.com. Analytical research standards (ARS) are highly purified and well-characterized substances used for various purposes in drug development and analysis mnk.comnoramco.com.
Pharmaceutical companies and analytical laboratories use this compound ARS for activities such as analytical methodology development, toxicity studies, early feasibility analyses, and routine quality analyses for dosage product development mnk.com. These standards are crucial for ensuring the identity, strength, and quality of pharmaceutical products noramco.com.
This compound is available as an analytical reference standard from various suppliers, often with a purity of ≥98% caymanchem.combioscience.co.ukcaymanchem.com. It is typically supplied as a crystalline solid caymanchem.combioscience.co.ukcaymanchem.com. These standards are intended strictly for research and laboratory purposes and not for human consumption or therapeutic use mnk.combioscience.co.uknoramco.com. The use of certified reference materials (CRMs), such as this compound, produced and certified in accordance with ISO 17034 and ISO/IEC 17025, is common in pharmaceutical quality control and method validation sigmaaldrich.com. Academic laboratories also utilize this compound as a reference standard in various research applications, including studies on opioid biosynthesis and metabolism nih.govescholarship.org.
Future Directions in Codeinone Research
Advancements in Chemo-Enzymatic and Fully Enzymatic Synthesis Technologies for Codeinone and its Derivatives
Significant efforts are being directed towards developing more efficient and sustainable methods for synthesizing this compound and its derivatives, moving beyond traditional chemical synthesis which can involve harsh conditions and multiple steps. Chemo-enzymatic and fully enzymatic approaches are gaining prominence due to their potential for high stereo- and regioselectivity, milder reaction conditions, and reduced environmental impact. rsc.orgnih.govmdpi.com
Research in this area involves leveraging enzymes from the natural opioid biosynthetic pathway, such as this compound reductase (COR), which catalyzes the reduction of this compound to codeine. researchgate.netqut.edu.au Studies have characterized different variants of COR from various Papaver species to understand their kinetic properties and substrate specificities, providing valuable data for optimizing enzymatic conversions. qut.edu.au
Efforts are also focused on reconstituting entire or partial biosynthetic pathways in engineered microorganisms, such as yeast or E. coli, to produce opioids like codeine from simpler precursors. nih.gov This involves identifying and expressing the necessary enzymes, including those that lead to this compound formation, and optimizing the metabolic flux within the host organism. For instance, the conversion of thebaine to this compound, often via the intermediate neopinone (B3269370), is a key step being targeted for enzymatic optimization. researchgate.netqut.edu.aunih.gov The enzyme neopinone isomerase (NISO) has been shown to catalyze the conversion of neopinone to this compound, improving the yield and specificity of codeine production in engineered systems. researchgate.netacs.org
Future advancements are expected in designing and engineering enzyme cascades that integrate multiple enzymatic steps, potentially coupled with chemical transformations in chemo-enzymatic strategies, to achieve one-pot synthesis of complex this compound derivatives with high efficiency and atom economy. mdpi.comacs.org
Exploration of Novel this compound Derivatives as Chemical Probes for Receptor Mapping and Pathway Elucidation
This compound and its structural scaffold offer a basis for synthesizing novel derivatives with altered pharmacological properties or enhanced selectivity for specific biological targets. Future research aims to explore these novel compounds as chemical probes to gain deeper insights into receptor binding, signaling pathways, and metabolic processes.
While this compound itself has been investigated for potential activities unrelated to traditional opioid analgesia, such as inducing apoptosis in cancer cells, the mechanisms are not fully understood. wikipedia.orgresearchmap.jp Developing derivatives with modifications at specific positions of the this compound structure could help elucidate the structural requirements for these observed activities and identify the molecular targets involved.
Chemical probes derived from this compound could be used to map the binding sites of opioid receptors and other proteins involved in opioid signaling and metabolism. By systematically altering the chemical structure of this compound and studying the interactions of these derivatives with biological systems, researchers can gain a more detailed understanding of structure-activity relationships. This knowledge can inform the design of new therapeutic agents or tools for studying biological pathways.
Furthermore, novel this compound derivatives, particularly those with subtle structural changes or the incorporation of labels (e.g., fluorescent tags, radioactive isotopes), can serve as valuable tools for tracing metabolic pathways and identifying the enzymes responsible for their transformation in biological systems. mdpi.comacs.org
Integrated Systems Biology Approaches to Comprehend and Engineer this compound Metabolism
Understanding the complex metabolic network in which this compound is involved requires integrated systems biology approaches. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of this compound biosynthesis, degradation, and transformation within organisms, particularly in Papaver somniferum and engineered microbial hosts. mdpi.comnih.govnovapublishers.comthieme-connect.comnih.gov
Future research will utilize these approaches to:
Identify novel enzymes and genes: Despite significant progress, some enzymatic steps and regulatory elements in the biosynthesis and metabolism of this compound and related alkaloids may still be undiscovered. Systems biology, coupled with techniques like co-expression analysis, can help pinpoint candidate genes and enzymes. mdpi.comacs.org
Model metabolic flux: Developing detailed kinetic models of the metabolic pathways involving this compound can help predict how changes in enzyme activity or substrate availability affect the production of desired compounds (e.g., codeine) and the accumulation of unwanted byproducts (e.g., neopine). qut.edu.auacs.org
Engineer metabolic pathways: Armed with a systems-level understanding, researchers can rationally design and engineer microbial or plant systems for improved and sustainable production of this compound and its derivatives. This could involve optimizing enzyme expression levels, blocking competing pathways, or introducing heterologous enzymes. nih.govnih.govmdpi.com
Understand cellular regulation: Systems biology can shed light on the regulatory mechanisms that control the expression and activity of enzymes in this compound metabolism, providing targets for genetic manipulation to enhance production or alter metabolic profiles. mdpi.comnovapublishers.com
Integrated systems biology, potentially combined with artificial intelligence and machine learning, is expected to play a crucial role in overcoming challenges in metabolic engineering for the efficient production of valuable compounds like this compound derivatives. nih.gov
Development of Miniaturized and High-Throughput Analytical Techniques for this compound-Related Research
Advancements in this compound research necessitate the development of sophisticated analytical techniques that are sensitive, selective, fast, and capable of high-throughput analysis. frontiersin.orgnih.gov Future directions in this area include:
Miniaturization: Developing miniaturized analytical systems, such as microfluidic devices coupled with detection methods like mass spectrometry or electrochemical detection, can significantly reduce sample and solvent consumption, decrease analysis time, and enable high-throughput screening of reactions or biological samples. frontiersin.orgmdpi.commdpi.com
High-Throughput Screening: Implementing high-throughput analytical workflows is crucial for screening large libraries of potential enzyme variants, reaction conditions, or novel this compound derivatives. This involves integrating automated sample handling, rapid separation techniques (e.g., fast liquid chromatography), and high-speed detection methods. nih.govsu.se
Increased Sensitivity and Selectivity: Improving the sensitivity of analytical methods is essential for detecting and quantifying this compound and its metabolites or derivatives at low concentrations in complex biological matrices. Developing highly selective detection methods can minimize interference from other compounds. Techniques like hyphenated methods (e.g., LC-MS) and the use of advanced materials (e.g., nanomaterials) are key in this regard. frontiersin.orgmdpi.com
Real-time Monitoring: Developing analytical techniques that allow for real-time or near real-time monitoring of enzymatic reactions or metabolic processes involving this compound can provide dynamic data crucial for understanding reaction kinetics and optimizing bioprocesses.
These analytical advancements will support the progress in chemo-enzymatic synthesis, the exploration of novel derivatives, and the application of systems biology by providing the necessary tools for rapid and accurate analysis of this compound and related compounds.
Q & A
Q. What are the primary mechanisms underlying Codeinone's cytotoxicity in cancer cells, and how are they methodologically validated?
this compound induces cytotoxicity via apoptosis (DNA fragmentation, caspase-3 cleavage) and necrosis (cytochrome oxidase release). Key assays include:
- Annexin V/PI staining (FACS analysis) to quantify apoptotic/necrotic populations .
- H-33342 staining for nuclear fragmentation visualization .
- CC50 determination (4.7–16.5 µM in HL-60 cells) to compare potency with codeine (CC50 = 325 µM) . Mitochondrial dysfunction is confirmed by cytochrome c release and lack of MnSOD activation .
Q. How is this compound synthesized from codeine, and what analytical methods confirm its structural identity?
this compound is synthesized via oxidation of codeine. Structural confirmation employs:
Q. What standardized in vitro assays evaluate this compound's antitumor activity?
- Cell viability assays : MTT or resazurin reduction to calculate CC50 values .
- DNA fragmentation analysis : Agarose gel electrophoresis for internucleosomal cleavage .
- Caspase activation assays : Western blotting for cleaved caspase-3 . Tumor specificity is validated using normal vs. cancer cell co-cultures .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on this compound's induction of apoptosis versus necrosis across cell lines?
Discrepancies arise from cell-type-specific responses and concentration-dependent effects. Methodological strategies include:
- Dose-response profiling to identify thresholds for apoptosis/necrosis .
- Time-lapse microscopy to track single-cell fate (e.g., simultaneous Annexin V/PI staining) .
- Metabolic profiling to assess ATP depletion, a necrosis marker . Evidence suggests this compound triggers mixed populations of apoptotic and necrotic cells in HL-60 .
Q. What experimental approaches optimize this compound's delivery systems to enhance bioavailability?
Challenges include low plasma concentrations (<100 ng/mL) after oral administration . Strategies involve:
Q. How does genetic engineering of this compound reductase (COR) alter alkaloid biosynthesis in Papaver somniferum?
COR catalyzes this compound → codeine reduction. RNAi silencing of COR shifts alkaloid accumulation:
- Metabolic flux analysis : (S)-reticuline accumulates, while morphine/thebaine levels drop .
- HPLC-MS profiling : Quantify pathway intermediates in transgenic vs. wild-type plants .
- Enzyme kinetics : Compare COR isoforms for NADPH dependency and substrate specificity (e.g., neopinone vs. This compound) .
Q. What methodological strategies validate the tumor-targeting specificity of this compound?
- Co-culture models : Co-cultivate tumor (HL-60) and normal cells (e.g., fibroblasts) to assess selective toxicity .
- ROS scavenging assays : Test NAC pretreatment to distinguish oxidative stress-dependent vs. -independent effects .
- Transcriptomic profiling : Compare Bax/Bcl-2 ratios and death receptor (e.g., Fas) expression post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
